molecular formula C100H139F3N24O35 B8022717 Bivalirudin Trifluoroacetate

Bivalirudin Trifluoroacetate

カタログ番号: B8022717
分子量: 2294.3 g/mol
InChIキー: ZXZYMGVTLNJMKP-GRDNZSJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the molecular formula Bivalirudin Trifluoroacetate This compound . It is a synthetic peptide that acts as a direct thrombin inhibitor. This compound is primarily used as an anticoagulant in medical settings, particularly during percutaneous coronary interventions and in patients with heparin-induced thrombocytopenia .

準備方法

Synthetic Routes and Reaction Conditions

Bivalirudin trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility.

化学反応の分析

Types of Reactions

Bivalirudin trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Bivalirudin trifluoroacetate has several scientific research applications:

作用機序

Bivalirudin trifluoroacetate exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. It binds to both the active site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This dual binding mechanism makes Bivalirudin a potent and specific thrombin inhibitor .

類似化合物との比較

Similar Compounds

Uniqueness

Bivalirudin trifluoroacetate is unique due to its reversible binding to thrombin and its synthetic origin, which allows for precise control over its structure and function. Unlike Hirudin, which is derived from natural sources, Bivalirudin can be produced consistently in large quantities. Additionally, its dual binding mechanism provides a high degree of specificity and potency .

生物活性

Bivalirudin trifluoroacetate is a synthetic peptide anticoagulant that acts as a direct thrombin inhibitor, primarily used in the context of percutaneous coronary interventions (PCI). This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Bivalirudin directly inhibits thrombin by binding to both the catalytic site and the anion-binding exosite. Thrombin plays a crucial role in hemostasis by converting fibrinogen to fibrin and activating several coagulation factors. The reversible binding of bivalirudin allows for a controlled anticoagulant effect, which is particularly beneficial during surgical procedures such as angioplasty .

Pharmacodynamics

The pharmacodynamic properties of bivalirudin indicate a dose-dependent anticoagulant effect. Key parameters include:

  • Activated Clotting Time (ACT) : Significant prolongation observed with increasing doses.
  • Activated Partial Thromboplastin Time (aPTT) : Dose-dependent increases were noted, indicating enhanced anticoagulation.
  • Prothrombin Time (PT) and Thrombin Time (TT) : Both metrics also showed significant prolongation following administration .

The immediate anticoagulant effect is evident upon intravenous administration, with coagulation times returning to baseline approximately one hour post-discontinuation of the drug .

Pharmacokinetics

Bivalirudin exhibits linear pharmacokinetics following intravenous administration. Studies have shown that:

  • The mean steady-state concentration correlates positively with the administered dose.
  • The drug has a relatively short half-life, necessitating continuous infusion during procedures .

Clinical Efficacy

Bivalirudin has been extensively studied in clinical trials, particularly in patients undergoing PCI for unstable angina. Key findings from major studies include:

  • Bivalirudin Angioplasty Trial (BAT) : In this trial involving 4312 patients, bivalirudin was compared to heparin. Although not statistically superior in reducing major adverse cardiovascular events (MACE), bivalirudin demonstrated lower rates of bleeding complications (3.8% vs. 9.8% for heparin, P < 0.001) and similar rates of death and myocardial infarction .
EndpointBivalirudin (n=2161)Heparin (n=2151)
Primary endpoint7.9%9.3%
Death0.2%0.2%
Myocardial Infarction3.3%4.2%
  • ARMYDA-7 BIVALVE Study : This study focused on high-risk patients and found that bivalirudin resulted in similar MACE rates but significantly lower bleeding rates compared to heparin at both 30-day and one-year follow-ups .

Safety Profile

The safety profile of bivalirudin is generally favorable, with major bleeding events significantly lower than those observed with heparin. Common adverse effects include:

  • Cardiovascular events such as hypotension and bradycardia.
  • Gastrointestinal disturbances like nausea and vomiting.

In clinical studies, adverse reactions occurring in more than 5% of patients included:

Adverse EventBivalirudin (%)Heparin (%)
Hypotension1217
Nausea1516
Back pain4244

Case Studies and Research Findings

Several case studies reinforce the efficacy and safety of bivalirudin:

  • Comparison with Heparin : A meta-analysis involving over 35,000 patients indicated that bivalirudin not only reduced the composite outcomes of death and myocardial infarction but also minimized major bleeding incidents compared to unfractionated heparin (UFH) .
  • Post-Infarction Angina : In patients with post-infarction angina, bivalirudin showed a significant reduction in primary endpoint occurrences compared to heparin, highlighting its potential benefits in specific patient populations .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZYMGVTLNJMKP-GRDNZSJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H139F3N24O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。